4-Hydroxy-3-iodobenzoic acid

Description

BenchChem offers high-quality 4-Hydroxy-3-iodobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-3-iodobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

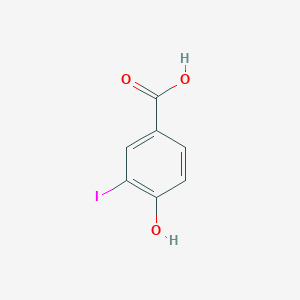

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IO3/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJZXBZGGLXHODK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50332308 | |

| Record name | 4-hydroxy-3-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37470-46-5 | |

| Record name | 4-hydroxy-3-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Hydroxy-3-iodobenzoic acid CAS number 37470-46-5

An In-Depth Technical Guide to 4-Hydroxy-3-iodobenzoic Acid (CAS 37470-46-5)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Hydroxy-3-iodobenzoic acid, a key chemical intermediate for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, characterization, applications, and safety protocols, moving beyond simple data presentation to explain the scientific rationale behind its utility and handling.

Introduction: A Versatile Aromatic Building Block

4-Hydroxy-3-iodobenzoic acid, also known as 4-carboxy-2-iodophenol, is a substituted aromatic carboxylic acid.[1] Its structure is characterized by a benzoic acid core with a hydroxyl (-OH) group at the para-position (C4) and an iodine (-I) atom at the meta-position (C3) relative to the carboxyl group. This specific arrangement of functional groups makes it a highly valuable and versatile building block in organic synthesis.[2][3]

The interplay between the electron-donating hydroxyl group, the electron-withdrawing carboxyl group, and the bulky, polarizable iodine atom governs its chemical reactivity. The iodine atom, in particular, serves as an excellent leaving group in various metal-catalyzed cross-coupling reactions, while the phenolic and carboxylic acid moieties provide additional handles for diverse chemical transformations such as esterification and amidation.[3][4] These features position 4-Hydroxy-3-iodobenzoic acid as a critical starting material for constructing complex molecular architectures, particularly in the synthesis of novel pharmaceutical compounds and functional materials.[4][5]

Physicochemical and Spectroscopic Profile

The physical and chemical properties of a compound are foundational to its application. The properties of 4-Hydroxy-3-iodobenzoic acid are summarized below.

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 37470-46-5 | [1][5][6][7] |

| Molecular Formula | C₇H₅IO₃ | [1][5][7][8] |

| Molecular Weight | 264.02 g/mol | [1][5][7][8] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | Data not consistently available; related isomers have high melting points (e.g., 3-iodobenzoic acid: 185-187 °C) | |

| Solubility | Varies in common solvents like water, alcohol, and ether | [2] |

| Storage | Store at 10°C - 25°C, protected from light, in a dark, dry place under an inert atmosphere. | [5][9] |

| SMILES | O=C(O)C1=CC=C(O)C(I)=C1 | [5][10] |

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for Structural Confirmation

| Technique | Predicted Characteristic Features |

| ¹H NMR | Aromatic Protons: Three distinct signals in the aromatic region (approx. 6.9-8.2 ppm). The proton ortho to the carboxyl group will be the most downfield. -OH Protons: Two broad singlet signals for the phenolic and carboxylic acid protons, with chemical shifts highly dependent on solvent and concentration. |

| ¹³C NMR | Carbonyl Carbon: Signal around 165-170 ppm. Aromatic Carbons: Signals between 110-160 ppm. The carbon bearing the iodine (C-I) will show a characteristic upfield shift compared to a C-H carbon. The carbons attached to oxygen (-OH, -COOH) will be downfield. |

| IR Spectroscopy | O-H Stretch (Carboxylic Acid): Very broad band from 2500-3300 cm⁻¹. O-H Stretch (Phenol): Broad band around 3200-3500 cm⁻¹. C=O Stretch (Carboxyl): Strong, sharp absorption band around 1680-1710 cm⁻¹. C=C Stretch (Aromatic): Peaks around 1600 and 1450 cm⁻¹. |

| Mass Spec. (MS) | Molecular Ion (M⁺): A prominent peak at m/z ≈ 264, corresponding to the molecular weight. The isotopic pattern of iodine would not be distinct as it is monoisotopic. |

Synthesis Methodology: Electrophilic Aromatic Substitution

The most common and logical route for preparing 4-Hydroxy-3-iodobenzoic acid is through the direct electrophilic iodination of 4-hydroxybenzoic acid. The hydroxyl group is a strong activating group and an ortho-, para-director. Since the para position is already occupied by the carboxylic acid, iodination is directed to the ortho position (C3).

The choice of iodinating agent is critical. A mixture of iodine and an oxidizing agent (like iodic acid) or a more reactive iodine source like Iodine Monochloride (ICl) is typically employed because molecular iodine (I₂) itself is not electrophilic enough to react with moderately activated aromatic rings.[14][15]

Workflow: Laboratory-Scale Synthesis

Caption: General workflow for the synthesis of 4-Hydroxy-3-iodobenzoic acid.

Detailed Experimental Protocol (Hypothetical)

This protocol is illustrative, based on established chemical principles for similar transformations, such as the synthesis of methyl 4-hydroxy-3-iodobenzoate.[16]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 4-hydroxybenzoic acid (1 equivalent) in glacial acetic acid.

-

Reagent Addition: While stirring, slowly add a solution of Iodine Monochloride (1 equivalent) dissolved in glacial acetic acid. The addition should be done at a controlled temperature (e.g., 65°C) to manage the exothermic nature of the reaction.

-

Causality: Using ICl provides a polarized I-Cl bond, making the iodine atom sufficiently electrophilic (Iδ+) to attack the activated benzene ring. Acetic acid is a common polar aprotic solvent for such reactions.

-

-

Reaction: Stir the mixture at an elevated temperature (e.g., 65°C) for several hours (5-16 hours) to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: After completion, cool the reaction mixture to room temperature. The product, being a solid, will often precipitate out of the solution. Collect the crude product by vacuum filtration.

-

Causality: The product is typically less soluble in the cooled reaction medium than the starting material.

-

-

Washing: Wash the collected solid with cold water to remove residual acetic acid and inorganic salts. A wash with a dilute aqueous solution of sodium bisulfite or sodium thiosulfate may be used to quench and remove any unreacted iodine.

-

Purification: Dry the crude solid. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., an ethanol/water mixture) to yield pure 4-Hydroxy-3-iodobenzoic acid.

Key Applications in Drug Discovery and Organic Synthesis

The utility of 4-Hydroxy-3-iodobenzoic acid stems from its trifunctional nature, making it a valuable intermediate.

-

Cross-Coupling Reactions: The C-I bond is highly amenable to forming new carbon-carbon and carbon-heteroatom bonds via metal-catalyzed reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings.[3][4] This is a cornerstone of modern pharmaceutical synthesis, allowing for the construction of complex biaryl structures and other scaffolds found in many therapeutic agents.[4]

-

Pharmaceutical Intermediates: It serves as a precursor in the synthesis of various active pharmaceutical ingredients (APIs), including potential antibacterial and anti-inflammatory agents.[2][4] Its structure is a key component in the synthesis of some synthetic retinoids.[5]

-

Derivatization: The carboxylic acid can be readily converted into esters, amides, or acid chlorides, enabling linkage to other molecules. The phenolic hydroxyl group can be alkylated or acylated to further modify the molecule's properties. This dual functionality allows for its incorporation into polymers and other functional materials.[3]

Caption: Synthetic utility of 4-Hydroxy-3-iodobenzoic acid as an intermediate.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 4-Hydroxy-3-iodobenzoic acid is essential. The primary hazards are related to irritation.

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Source(s) |

| Hazard | H315 | Causes skin irritation. | |

| H319 | Causes serious eye irritation. | ||

| H335 | May cause respiratory irritation. | ||

| Precaution | P261 | Avoid breathing dust. | [17] |

| P280 | Wear protective gloves/eye protection/face protection. | [17] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | ||

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [17] | |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Handling and PPE

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[18] Eyewash stations and safety showers should be readily accessible.[18]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear suitable protective gloves (e.g., nitrile rubber). Dispose of contaminated gloves properly after use. Wear a lab coat.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator (e.g., N95).

-

-

Storage: Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere.[5][9][18] It is sensitive to light.[16]

Conclusion

4-Hydroxy-3-iodobenzoic acid (CAS 37470-46-5) is more than just a chemical compound; it is an enabling tool for innovation in medicinal chemistry and materials science. Its well-defined reactivity, governed by its three distinct functional groups, provides chemists with a reliable and versatile platform for molecular construction. Understanding its synthesis, properties, and reactivity is key to unlocking its full potential in the development of next-generation pharmaceuticals and advanced materials.

References

- 1. scbt.com [scbt.com]

- 2. Benzoic Acid, 4-Hydroxy-3-Iodo- | CAS 619-22-7 | Properties, Uses, Safety & Supplier Information China [iodobenzene.ltd]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. 4-Hydroxy-3-iodobenzoic acid | 37470-46-5 | FH70214 [biosynth.com]

- 6. cefacilinas.com [cefacilinas.com]

- 7. 37470-46-5 | 4-hydroxy-3-iodobenzoic acid - Alachem Co., Ltd. [alachem.co.jp]

- 8. 4-Hydroxy-3-Iodobenzoic Acid | CAS#: 37470-46-5 | Iofina [iofina.com]

- 9. 37470-46-5|4-Hydroxy-3-iodobenzoic acid|BLD Pharm [bldpharm.com]

- 10. 4-Hydroxy-3-iodobenzoic acid 97% | CAS: 37470-46-5 | AChemBlock [achemblock.com]

- 11. benchchem.com [benchchem.com]

- 12. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 4-Iodobenzoic acid(619-58-9) 1H NMR [m.chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 16. METHYL 4-HYDROXY-3-IODOBENZOATE | 15126-06-4 [chemicalbook.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-Depth Technical Guide to the Physicochemical Properties of 4-Hydroxy-3-iodobenzoic Acid

Introduction

4-Hydroxy-3-iodobenzoic acid, also known by synonyms such as 4-Carboxy-2-iodophenol, is an important organic compound for researchers, scientists, and professionals in drug development.[1][2] Its unique structure, featuring a benzoic acid core with hydroxyl and iodo substituents, makes it a valuable intermediate in the synthesis of various pharmaceutical compounds and a subject of interest for its intrinsic chemical and physical properties. This guide provides a comprehensive overview of its physicochemical characteristics, offering insights into its behavior and potential applications.

The strategic placement of the iodo, hydroxyl, and carboxylic acid groups on the benzene ring imparts specific reactivity and properties to the molecule. The iodine atom, for instance, can serve as a leaving group in cross-coupling reactions, a fundamental technique in the construction of complex molecular frameworks common in modern therapeutics.[3][4] Understanding the physicochemical properties of 4-Hydroxy-3-iodobenzoic acid is therefore crucial for its effective utilization in organic synthesis and medicinal chemistry.

Chemical and Physical Properties

A summary of the key physicochemical properties of 4-Hydroxy-3-iodobenzoic acid is presented below. These properties are critical for predicting its behavior in different chemical environments and for designing experimental protocols.

| Property | Value | Source |

| Molecular Formula | C7H5IO3 | [1][2][5] |

| Molecular Weight | 264.02 g/mol | [1][2][6] |

| Appearance | White to off-white or cream solid; may appear as crystals, powder, or crystalline powder/granules. | [5][7] |

| Melting Point | 168 - 175 °C | [5][8] |

| Boiling Point | Decomposes before boiling; Predicted: 330.0 ± 32.0 °C | [5][8] |

| Solubility | Slightly soluble in water. Soluble in some organic solvents like ethanol and ether. | [5][9] |

| pKa | Predicted: 3.87 - 4.22 | [5][8] |

| Density | Predicted: 2.155 - 2.25 g/cm³ | [5][8] |

| CAS Number | 37470-46-5 | [1][2][6][10] |

Structural Information

The molecular structure of 4-Hydroxy-3-iodobenzoic acid is fundamental to its chemical reactivity. The arrangement of the functional groups on the aromatic ring dictates its electronic properties and steric accessibility.

Caption: Chemical structure of 4-Hydroxy-3-iodobenzoic acid.

Solubility and Acidity

4-Hydroxy-3-iodobenzoic acid is described as slightly soluble in water.[5] This limited aqueous solubility is expected for a molecule containing a relatively large, nonpolar iodinated benzene ring, despite the presence of polar hydroxyl and carboxylic acid groups. The molecule's solubility is enhanced in organic solvents such as ethanol and ether, which can engage in hydrogen bonding with the solute.[5][9]

The acidity of 4-Hydroxy-3-iodobenzoic acid is primarily attributed to the carboxylic acid group. The predicted pKa values in the range of 3.87 to 4.22 indicate that it is a weak acid.[5][8] The presence of the electron-withdrawing iodine atom and the electron-donating hydroxyl group on the aromatic ring influences the acidity of the carboxylic acid.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the carboxylic acid proton. The chemical shifts and coupling patterns of the aromatic protons would provide information about their positions on the ring.

-

¹³C NMR: The carbon NMR spectrum would display unique signals for each carbon atom in the molecule, including the carbons of the benzene ring and the carboxyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Hydroxy-3-iodobenzoic acid would exhibit characteristic absorption bands for its functional groups. Key expected vibrations include:

-

A broad O-H stretching band for the carboxylic acid group.

-

A C=O stretching band for the carbonyl group of the carboxylic acid.

-

O-H stretching for the phenolic hydroxyl group.

-

C-O stretching vibrations.

-

Aromatic C=C stretching bands.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum would show absorption bands corresponding to electronic transitions within the aromatic system. The positions and intensities of these bands are influenced by the substituents on the benzene ring.

Synthesis and Reactivity

4-Hydroxy-3-iodobenzoic acid can be synthesized through methods such as the electrophilic substitution of phenolic compounds with iodine-containing reagents.[5] The reactivity of this compound is characterized by the interplay of its three functional groups. The carboxylic acid can undergo typical reactions like esterification and amidation. The hydroxyl group exhibits phenolic reactivity, and the iodine atom can participate in various cross-coupling reactions, making it a versatile building block in organic synthesis.[3][4]

Applications in Research and Drug Development

The structural features of 4-Hydroxy-3-iodobenzoic acid make it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[5] Iodinated aromatic compounds are frequently used in the development of anti-inflammatory drugs and cancer-targeting agents.[3] The ability to precisely modify the structure of this molecule allows researchers to fine-tune the biological activity and pharmacokinetic properties of potential drug candidates.[3][4]

Safety and Handling

4-Hydroxy-3-iodobenzoic acid is classified as a hazardous substance and requires careful handling in a laboratory setting. It is reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation.

Precautionary Measures

When working with this compound, it is essential to use appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[11] Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of dust.

First Aid

-

In case of skin contact: Wash the affected area with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. If irritation persists, seek medical attention.

-

If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[11]

-

If swallowed: Rinse mouth with water and seek medical advice.[11]

Storage

Store 4-Hydroxy-3-iodobenzoic acid in a cool, dry, and well-ventilated place, away from heat and direct sunlight.[5][6] Keep the container tightly closed to prevent moisture absorption and degradation.[5]

Experimental Protocols

Determination of Melting Point

The melting point of a solid compound is a crucial physical property that indicates its purity.

Methodology:

-

Ensure the melting point apparatus is calibrated.

-

Finely powder a small sample of 4-Hydroxy-3-iodobenzoic acid.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature range from the appearance of the first liquid drop to the complete melting of the solid.

Sources

- 1. 4-Hydroxy-3-iodobenzoic acid (2IPCOOH) | C7H5IO3 | CID 449473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Benzoic Acid, 4-Hydroxy-3-Iodo- | CAS 619-22-7 | Properties, Uses, Safety & Supplier Information China [iodobenzene.ltd]

- 6. 4-Hydroxy-3-iodobenzoic acid | 37470-46-5 | FH70214 [biosynth.com]

- 7. 4-Hydroxy-3,5-diiodobenzoic acid, 97% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. 4-HYDROXY-3-IODOBENZOIC ACID | 37470-46-5 [amp.chemicalbook.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. 4-HYDROXY-3-IODOBENZOIC ACID | 37470-46-5 [chemicalbook.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Technical Guide to 4-Hydroxy-3-iodobenzoic Acid (CAS: 37470-46-5): Properties, Synthesis, and Applications in Drug Discovery

Abstract

4-Hydroxy-3-iodobenzoic acid is a halogenated aromatic carboxylic acid that serves as a pivotal intermediate in modern organic synthesis and pharmaceutical development. Characterized by its trifunctional nature—a carboxylic acid, a phenolic hydroxyl group, and a reactive iodine substituent—this compound offers a unique platform for constructing complex molecular architectures. Its molecular formula is C₇H₅IO₃, with a molecular weight of approximately 264.02 g/mol .[1][2][3] This guide provides an in-depth analysis of its physicochemical properties, discusses its structural reactivity, outlines a validated synthesis protocol, and explores its critical applications as a versatile building block, particularly in the realm of drug discovery and development for researchers and scientists.

Core Physicochemical Properties and Identifiers

Precise identification and understanding of a compound's physical properties are foundational to its effective application in a research setting. 4-Hydroxy-3-iodobenzoic acid is typically supplied as a white to off-white or light yellow crystalline powder.[4] Its solubility profile is characterized by slight solubility in water and enhanced solubility in organic solvents such as ethanol and ether.[4] Key quantitative data and identifiers are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅IO₃ | [1][2][3] |

| Molecular Weight | 264.02 g/mol | [1][2][3][5] |

| Exact Mass | 263.92834 Da | [5] |

| CAS Number | 37470-46-5 | [1][2][6] |

| IUPAC Name | 4-hydroxy-3-iodobenzoic acid | [5][7] |

| Synonyms | 4-Carboxy-2-iodophenol, 3-Iodo-4-hydroxybenzoic acid | [1][5] |

| Appearance | White to off-white crystalline solid | [4] |

| Melting Point | 165-172 °C (Varies with purity) | [4] |

| InChI Key | BJZXBZGGLXHODK-UHFFFAOYSA-N | [2][5] |

| SMILES | C1=CC(=C(C=C1C(=O)O)I)O | [2][3] |

Molecular Structure and Synthetic Reactivity

The synthetic utility of 4-hydroxy-3-iodobenzoic acid stems from the distinct reactivity of its three functional groups. The iodine atom, positioned ortho to the hydroxyl group and meta to the carboxylic acid, is an excellent leaving group in metal-catalyzed cross-coupling reactions. This feature is paramount in pharmaceutical synthesis for forging complex carbon-carbon and carbon-heteroatom bonds.[8][9] The phenolic hydroxyl and carboxylic acid groups provide additional handles for derivatization, such as esterification or amidation, making it a versatile bifunctional building block.[9]

Sources

- 1. scbt.com [scbt.com]

- 2. 4-Hydroxy-3-Iodobenzoic Acid | CAS#: 37470-46-5 | Iofina [iofina.com]

- 3. 4-Hydroxy-3-iodobenzoic acid | 37470-46-5 | FH70214 [biosynth.com]

- 4. Benzoic Acid, 4-Hydroxy-3-Iodo- | CAS 619-22-7 | Properties, Uses, Safety & Supplier Information China [iodobenzene.ltd]

- 5. 4-Hydroxy-3-iodobenzoic acid (2IPCOOH) | C7H5IO3 | CID 449473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-HYDROXY-3-IODOBENZOIC ACID | 37470-46-5 [chemicalbook.com]

- 7. 4-Hydroxy-3-iodobenzoic acid 97% | CAS: 37470-46-5 | AChemBlock [achemblock.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Synthesis of 4-Hydroxy-3-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-3-iodobenzoic acid is a valuable halogenated aromatic compound with significant applications in medicinal chemistry and materials science. Its structure, featuring a phenol, a carboxylic acid, and an iodine atom, provides a versatile scaffold for the synthesis of more complex molecules, including active pharmaceutical ingredients. This guide provides a comprehensive overview of the synthetic routes to 4-Hydroxy-3-iodobenzoic acid, with a primary focus on the practical and efficient method of direct electrophilic iodination of p-hydroxybenzoic acid. We will delve into the mechanistic underpinnings of this transformation, offering detailed, step-by-step protocols for various iodinating systems. Additionally, an alternative synthetic pathway via the Sandmeyer reaction will be discussed. This document is intended to be a practical resource for researchers, providing the necessary information to confidently and safely synthesize 4-Hydroxy-3-iodobenzoic acid in a laboratory setting.

Introduction: The Significance of 4-Hydroxy-3-iodobenzoic Acid

4-Hydroxy-3-iodobenzoic acid (CAS No: 37470-46-5) is a key building block in organic synthesis.[1][2][3] The presence of three distinct functional groups—a hydroxyl, a carboxylic acid, and an iodine atom—on a benzene ring makes it a highly versatile intermediate. The iodine atom, in particular, can be readily substituted or participate in various cross-coupling reactions, allowing for the introduction of diverse molecular fragments. This has led to its use in the development of novel therapeutic agents and functional materials. A reliable and efficient synthesis of this compound is therefore of paramount importance for advancing research in these fields.

Table 1: Physicochemical Properties of 4-Hydroxy-3-iodobenzoic Acid

| Property | Value |

| Molecular Formula | C₇H₅IO₃ |

| Molecular Weight | 264.02 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 172-175 °C[4] |

| Boiling Point | 330.0 ± 32.0 °C (Predicted)[4] |

| CAS Number | 37470-46-5[1][2][3] |

Strategic Analysis of Synthetic Routes

The synthesis of 4-Hydroxy-3-iodobenzoic acid can be approached through two primary strategies:

-

Direct Electrophilic Iodination of 4-Hydroxybenzoic Acid: This is the most straightforward and atom-economical approach. It involves the direct introduction of an iodine atom onto the aromatic ring of the readily available starting material, 4-hydroxybenzoic acid.

-

Multi-step Synthesis via Sandmeyer Reaction: This alternative route involves the diazotization of an amino group on a pre-functionalized benzene ring, followed by its replacement with an iodine atom.

This guide will focus on the direct iodination approach due to its efficiency and simplicity. The Sandmeyer reaction will be presented as a viable, albeit more complex, alternative.

The Core Directive: Regioselective Iodination of 4-Hydroxybenzoic Acid

The direct iodination of 4-hydroxybenzoic acid is an example of electrophilic aromatic substitution. The hydroxyl group is a strongly activating and ortho, para-directing group, while the carboxylic acid group is a deactivating and meta-directing group. Given that the para position to the hydroxyl group is occupied by the carboxylic acid, electrophilic attack is directed to the positions ortho to the hydroxyl group (C3 and C5).

To achieve the desired mono-iodination at the C3 position, careful control of the reaction conditions and the stoichiometry of the iodinating agent is crucial to prevent the formation of the di-iodinated byproduct, 3,5-diiodo-4-hydroxybenzoic acid.

Mechanistic Insights into Electrophilic Iodination of Phenols

The iodination of phenols proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

-

Generation of the Electrophile: An electrophilic iodine species (I⁺) is generated from the iodinating agent.

-

Nucleophilic Attack: The electron-rich aromatic ring of the phenolate ion attacks the electrophilic iodine, forming a resonance-stabilized carbocation intermediate (sigma complex). The phenolate ion is a much more powerful nucleophile than the neutral phenol.[5]

-

Rearomatization: A base removes a proton from the carbocation, restoring the aromaticity of the ring and yielding the iodinated product.

dot graph "Electrophilic_Iodination_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, width=1.5, height=0.75, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Mechanism of Electrophilic Iodination of 4-Hydroxybenzoic Acid."

Recommended Synthetic Protocols

Two reliable protocols for the regioselective mono-iodination of 4-hydroxybenzoic acid are presented below. These methods utilize different iodinating systems, offering flexibility based on reagent availability and desired reaction conditions.

This method employs a combination of molecular iodine and iodic acid as the iodinating system. Iodic acid acts as an in-situ oxidizing agent to generate the electrophilic iodine species.[6]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxybenzoic acid (1.0 eq.) in a suitable solvent such as ethanol.

-

Reagent Addition: To this solution, add molecular iodine (I₂) (0.5 eq.).

-

Initiation: While stirring, add a solution of iodic acid (HIO₃) (0.2 eq.) in water dropwise.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce any unreacted iodine.

-

Isolation: Acidify the mixture with dilute hydrochloric acid (HCl) to precipitate the product.

-

Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-hydroxy-3-iodobenzoic acid.

Table 2: Reagent Quantities for Protocol 1 (based on 10g of starting material)

| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume |

| 4-Hydroxybenzoic Acid | 138.12 | 0.0724 | 10.0 g |

| Iodine (I₂) | 253.81 | 0.0362 | 9.19 g |

| Iodic Acid (HIO₃) | 175.91 | 0.0145 | 2.55 g |

| Ethanol | - | - | ~100 mL |

| Saturated Na₂S₂O₃ | - | - | As needed |

| Dilute HCl | - | - | As needed |

N-Iodosuccinimide (NIS) is a mild and efficient iodinating agent that can provide good regioselectivity under neutral or acidic conditions.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 4-hydroxybenzoic acid (1.0 eq.) in a solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Reagent Addition: Add N-Iodosuccinimide (NIS) (1.0-1.2 eq.) portion-wise to the solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, pour the mixture into water and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with a saturated solution of sodium thiosulfate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Table 3: Reagent Quantities for Protocol 2 (based on 10g of starting material)

| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume |

| 4-Hydroxybenzoic Acid | 138.12 | 0.0724 | 10.0 g |

| N-Iodosuccinimide (NIS) | 224.98 | 0.0724 - 0.0869 | 16.3 - 19.5 g |

| DMF or Acetonitrile | - | - | ~150 mL |

| Ethyl Acetate | - | - | As needed for extraction |

| Saturated Na₂S₂O₃ | - | - | As needed for washing |

Alternative Synthetic Pathway: The Sandmeyer Reaction

An alternative, though more lengthy, route to 4-hydroxy-3-iodobenzoic acid involves the Sandmeyer reaction.[7][8] This method is particularly useful if the starting material, 3-amino-4-hydroxybenzoic acid, is readily available.

The overall transformation involves three key steps:

-

Diazotization: The amino group of 3-amino-4-hydroxybenzoic acid is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.

-

Iodination: The diazonium salt is then treated with a solution of potassium iodide, which displaces the diazonium group with an iodine atom.

-

Work-up and Purification: The product is isolated and purified.

dot graph "Sandmeyer_Reaction_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, width=2, height=1, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Workflow for the Sandmeyer Reaction Route."

While this method is a classic in organic synthesis for the introduction of various functional groups onto an aromatic ring, for the specific synthesis of 4-hydroxy-3-iodobenzoic acid, the direct iodination of p-hydroxybenzoic acid is generally preferred due to its fewer steps and higher overall efficiency.

Safety and Handling

-

Iodine and Iodic Acid: Both are corrosive and oxidizing agents. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

N-Iodosuccinimide (NIS): Can be an irritant. Avoid inhalation of dust and contact with skin and eyes.

-

Solvents: Organic solvents such as ethanol, DMF, and ethyl acetate are flammable. Keep away from ignition sources.

-

Acids and Bases: Handle strong acids (HCl) and bases with care.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Characterization of 4-Hydroxy-3-iodobenzoic Acid

The identity and purity of the synthesized 4-hydroxy-3-iodobenzoic acid should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will confirm the structure and substitution pattern of the aromatic ring.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: Will show characteristic peaks for the hydroxyl, carboxylic acid, and aromatic C-H bonds.

-

Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

Conclusion

The synthesis of 4-hydroxy-3-iodobenzoic acid is readily achievable in a laboratory setting through the direct electrophilic iodination of p-hydroxybenzoic acid. By carefully selecting the iodinating agent and controlling the reaction conditions, high yields of the desired mono-iodinated product can be obtained. This guide has provided detailed protocols for two effective methods, along with an overview of an alternative synthetic route. The information presented herein is intended to empower researchers to confidently synthesize this valuable building block for their scientific endeavors.

References

- Cambie, R. C., Rutledge, P. S., Smith-Palmer, T., & Woodgate, P. D. (1976). Selective iodination of phenols in the ortho-position. Journal of the Chemical Society, Perkin Transactions 1, (11), 1161-1164.

- Cambie, R. C., Rutledge, P. S., Smith-Palmer, T., & Woodgate, P. D. (1976). Selective iodination of phenols in the ortho-position. Journal of the Chemical Society, Perkin Transactions 1, 1161-1164.

-

Chemia. (2022, November 14). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Retrieved from [Link]

- Su, J. H., & Li, J. J. (2017). Ortho-selective C–H arylation of phenols with N-carboxyindoles under Brønsted acid- or Cu(i)-catalysis. Chemical Science, 8(11), 7594–7599.

- Cambie, R. C., Rutledge, P. S., Smith-Palmer, T., & Woodgate, P. D. (1976). Selective iodination of phenols in the ortho-position. Journal of the Chemical Society, Perkin Transactions 1.

-

Wikipedia. (n.d.). Sandmeyer reaction. In Wikipedia. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

- Arkivoc. (2006).

- Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99.

Sources

- 1. scbt.com [scbt.com]

- 2. 4-Hydroxy-3-iodobenzoic acid 97% | CAS: 37470-46-5 | AChemBlock [achemblock.com]

- 3. 4-Hydroxy-3-Iodobenzoic Acid | CAS#: 37470-46-5 | Iofina [iofina.com]

- 4. 4-HYDROXY-3-IODOBENZOIC ACID | 37470-46-5 [amp.chemicalbook.com]

- 5. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. Sandmeyer Reaction [organic-chemistry.org]

An In-Depth Technical Guide to the Spectral Analysis of 4-Hydroxy-3-iodobenzoic Acid

Prepared by: Gemini, Senior Application Scientist

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 4-Hydroxy-3-iodobenzoic Acid

4-Hydroxy-3-iodobenzoic acid is a substituted aromatic carboxylic acid. Its structure, featuring a hydroxyl group, a carboxylic acid moiety, and an iodine atom on the benzene ring, makes it a versatile building block in organic synthesis. Accurate structural elucidation and purity assessment are paramount in its application, necessitating a thorough understanding of its spectral characteristics. This guide delves into the predicted ¹H NMR, ¹³C NMR, IR, and MS data to provide a complete spectral signature of the molecule.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of a solid aromatic acid is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-hydroxy-3-iodobenzoic acid in 0.5-0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄. The choice of solvent is crucial as it must dissolve the sample without contributing interfering signals in the regions of interest. DMSO-d₆ is often preferred for carboxylic acids as it can solubilize polar compounds and its residual peak does not typically overlap with aromatic proton signals.

-

Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, to achieve better signal dispersion and resolution.[4]

-

Data Acquisition:

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Acquire the spectrum at a standard temperature, typically 25 °C (298 K).

-

Use a standard pulse sequence.

-

Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at ~2.50 ppm) or an internal standard like tetramethylsilane (TMS).

-

Integrate the signals to determine the relative ratios of the protons.

-

Caption: Workflow for ¹H NMR analysis.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 4-hydroxy-3-iodobenzoic acid in DMSO-d₆ is summarized below.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | broad singlet | 1H | -COOH |

| ~10.5 | broad singlet | 1H | -OH |

| ~8.2 | doublet | 1H | H-2 |

| ~7.8 | doublet of doublets | 1H | H-6 |

| ~7.0 | doublet | 1H | H-5 |

Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum reveals the distinct proton environments within the 4-hydroxy-3-iodobenzoic acid molecule.

-

Carboxylic Acid and Phenolic Protons: The protons of the carboxylic acid and phenolic hydroxyl groups are expected to be highly deshielded and appear as broad singlets at approximately 12.5 ppm and 10.5 ppm, respectively. Their broadness is a result of hydrogen bonding and chemical exchange with residual water in the solvent.

-

Aromatic Protons: The three protons on the aromatic ring exhibit a predictable splitting pattern and chemical shifts influenced by the electronic effects of the substituents.

-

H-2: This proton is ortho to the electron-withdrawing carboxylic acid group and meta to the electron-donating hydroxyl group. The strong deshielding effect of the adjacent carbonyl group is expected to shift this proton the furthest downfield, appearing as a doublet around 8.2 ppm due to coupling with H-6.

-

H-6: This proton is meta to the carboxylic acid group and ortho to the hydroxyl group. It will experience both deshielding from the carboxylic acid and shielding from the hydroxyl group. It is expected to appear as a doublet of doublets around 7.8 ppm due to coupling with both H-2 and H-5.

-

H-5: This proton is meta to the iodine and ortho to the hydroxyl group. The strong shielding effect of the hydroxyl group will shift this proton significantly upfield, appearing as a doublet around 7.0 ppm due to coupling with H-6.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with a few key differences:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of solvent) is often required due to the lower natural abundance of the ¹³C isotope.

-

Instrumentation: A high-field NMR spectrometer is used.

-

Data Acquisition:

-

A proton-decoupled pulse sequence is typically employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

A wider spectral width (e.g., 0-200 ppm) is necessary to cover the larger range of carbon chemical shifts.

-

A greater number of scans is required to achieve a good signal-to-noise ratio.

-

-

Data Processing: The processing steps are analogous to those for ¹H NMR.

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum of 4-hydroxy-3-iodobenzoic acid in DMSO-d₆ is summarized below.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~167 | C=O (Carboxylic Acid) |

| ~158 | C-4 (C-OH) |

| ~138 | C-2 |

| ~132 | C-6 |

| ~125 | C-1 (C-COOH) |

| ~115 | C-5 |

| ~95 | C-3 (C-I) |

Interpretation of the ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum shows seven distinct signals, corresponding to the seven carbon atoms in the molecule.

-

Carbonyl Carbon: The carbon of the carboxylic acid group is the most deshielded, appearing at approximately 167 ppm.

-

Aromatic Carbons:

-

C-4: The carbon attached to the hydroxyl group is significantly deshielded due to the electronegativity of the oxygen atom, with a predicted chemical shift around 158 ppm.

-

C-1: The carbon bearing the carboxylic acid group is also deshielded, appearing around 125 ppm.

-

C-3: The carbon bonded to the iodine atom is expected to be significantly shielded due to the "heavy atom effect," with a predicted chemical shift around 95 ppm.

-

The remaining aromatic carbons (C-2, C-5, and C-6) will have chemical shifts influenced by their positions relative to the substituents, as detailed in the table above.

-

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy (Solid Sample)

For a solid sample like 4-hydroxy-3-iodobenzoic acid, the KBr pellet method is a common technique:

-

Sample Preparation:

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically over the range of 4000-400 cm⁻¹.

-

A background spectrum of a pure KBr pellet or the empty sample compartment should be recorded and subtracted from the sample spectrum.

-

Caption: KBr pellet method for IR spectroscopy.

Predicted IR Spectral Data

The predicted major absorption bands in the IR spectrum of 4-hydroxy-3-iodobenzoic acid are listed below.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid |

| ~3200 (broad) | O-H stretch | Phenol |

| ~1680 (strong) | C=O stretch | Carboxylic acid |

| ~1600, ~1470 | C=C stretch | Aromatic ring |

| ~1300 | C-O stretch | Carboxylic acid/Phenol |

| ~920 (broad) | O-H bend | Carboxylic acid dimer |

Interpretation of the IR Spectrum

The predicted IR spectrum provides clear evidence for the key functional groups in 4-hydroxy-3-iodobenzoic acid.

-

O-H Stretching Region: A very broad absorption band is expected from 3300 to 2500 cm⁻¹, characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.[6] Overlapping with this will be the O-H stretching vibration of the phenolic hydroxyl group.

-

C=O Stretching: A strong, sharp absorption band around 1680 cm⁻¹ is indicative of the carbonyl (C=O) stretching of the carboxylic acid.

-

Aromatic C=C Stretching: Absorptions around 1600 and 1470 cm⁻¹ are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.

-

C-O Stretching and O-H Bending: A strong band around 1300 cm⁻¹ can be attributed to C-O stretching vibrations. A broad peak centered around 920 cm⁻¹ is characteristic of the out-of-plane O-H bend of a dimeric carboxylic acid.[6]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A typical protocol for analyzing a solid sample like 4-hydroxy-3-iodobenzoic acid using EI-MS is as follows:

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC) if the compound is sufficiently volatile and thermally stable. For direct insertion, a small amount of the solid sample is placed in a capillary tube at the end of the probe.

-

Ionization: In the ion source, the sample is vaporized by heating, and the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

-

Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation to produce smaller, charged fragments and neutral radicals.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Predicted Mass Spectrum Data

The predicted key ions in the EI mass spectrum of 4-hydroxy-3-iodobenzoic acid (Molecular Weight: 264.02 g/mol ) are presented below.

| m/z | Predicted Ion | Proposed Neutral Loss |

| 264 | [C₇H₅IO₃]⁺• | Molecular Ion (M⁺•) |

| 247 | [C₇H₄IO₂]⁺ | •OH |

| 219 | [C₇H₄IO]⁺ | •COOH |

| 137 | [C₇H₅O₃]⁺ | •I |

| 121 | [C₆H₅O₂]⁺ | •I, CO |

| 93 | [C₆H₅O]⁺ | •I, CO, CO |

Interpretation of the Mass Spectrum

The fragmentation of 4-hydroxy-3-iodobenzoic acid in EI-MS is expected to be driven by the presence of the functional groups and the relatively weak C-I bond.

-

Molecular Ion Peak: The molecular ion peak (M⁺•) should be observed at m/z 264, confirming the molecular weight of the compound.

-

Key Fragmentation Pathways:

-

Loss of a Hydroxyl Radical (•OH): A peak at m/z 247 would correspond to the loss of the hydroxyl group from the carboxylic acid, forming a stable acylium ion.

-

Loss of a Carboxyl Radical (•COOH): Fragmentation of the C-C bond between the aromatic ring and the carboxylic acid group would result in a peak at m/z 219.

-

Loss of an Iodine Radical (•I): Cleavage of the C-I bond is a likely fragmentation pathway, leading to a peak at m/z 137.

-

Further Fragmentation: The fragment at m/z 137 could subsequently lose carbon monoxide (CO) to form an ion at m/z 109, which could then lose another CO to give an ion at m/z 81.

-

Caption: Proposed fragmentation of 4-hydroxy-3-iodobenzoic acid.

Conclusion

This technical guide has provided a comprehensive, albeit predicted, spectral analysis of 4-hydroxy-3-iodobenzoic acid. The detailed interpretations of the ¹H NMR, ¹³C NMR, IR, and MS data, along with standardized experimental protocols, offer a robust framework for the characterization of this compound. Researchers and scientists can utilize this guide as a reference for quality control, structural verification, and in the development of new synthetic methodologies involving this versatile chemical intermediate. The presented data and analyses are grounded in the fundamental principles of spectroscopy and are supported by data from structurally analogous compounds.

References

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

Royal Society of Chemistry. (2012). Supplementary Information. Retrieved from [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 4-Hydroxy-3-Iodobenzoic Acid | CAS#: 37470-46-5 | Iofina [iofina.com]

- 3. 4-Hydroxy-3-iodobenzoic acid 97% | CAS: 37470-46-5 | AChemBlock [achemblock.com]

- 4. rsc.org [rsc.org]

- 5. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 6. spectroscopyonline.com [spectroscopyonline.com]

The Rising Potential of 4-Hydroxy-3-iodobenzoic Acid Derivatives in Therapeutic Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The scaffold of 4-hydroxy-3-iodobenzoic acid, a seemingly simple aromatic molecule, has emerged as a surprisingly versatile platform in the quest for novel therapeutic agents. The strategic placement of the hydroxyl, iodo, and carboxylic acid groups provides a unique combination of electronic and steric properties, making its derivatives potent modulators of various biological processes. This technical guide delves into the burgeoning field of 4-hydroxy-3-iodobenzoic acid derivatives, offering an in-depth exploration of their synthesis, diverse biological activities, and the underlying mechanisms of action. We will traverse their significant potential as anticancer, antimicrobial, and enzyme-inhibiting agents, providing field-proven insights and detailed experimental protocols to empower researchers in their drug discovery endeavors. This guide is designed not as a rigid template, but as a dynamic resource to fuel innovation and accelerate the translation of these promising compounds from the laboratory to clinical applications.

Introduction: The Structural Significance of the 4-Hydroxy-3-iodobenzoic Acid Core

The 4-hydroxy-3-iodobenzoic acid molecule is a derivative of benzoic acid, characterized by a hydroxyl group at the para position and an iodine atom at the meta position relative to the carboxylic acid. This specific arrangement of functional groups is pivotal to its biological activities. The hydroxyl group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. The bulky and lipophilic iodine atom can enhance binding affinity through hydrophobic interactions and influence the overall electronic properties of the ring. The carboxylic acid group, a key feature for many biologically active molecules, can participate in ionic interactions and hydrogen bonding, and serves as a handle for further chemical modifications to create a diverse library of derivatives.

The inherent reactivity of these functional groups allows for a wide range of synthetic modifications, leading to the development of esters, amides, and more complex heterocyclic derivatives. This chemical tractability, combined with the diverse biological activities observed, makes the 4-hydroxy-3-iodobenzoic acid scaffold a highly attractive starting point for medicinal chemists and drug discovery scientists.

Anticancer Activities: A Multi-pronged Attack on Malignancy

Derivatives of 4-hydroxy-3-iodobenzoic acid have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. The mechanisms underlying their antitumor activity are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Cytotoxic Effects and Apoptosis Induction

Numerous studies have reported the in vitro anticancer activity of 4-hydroxy-3-iodobenzoic acid derivatives against various human cancer cell lines. For instance, certain derivatives have shown potent inhibitory effects on the proliferation of colon carcinoma (HCT-116) and breast adenocarcinoma (MCF-7) cell lines.[1] The primary mechanism of this cytotoxicity is often the induction of apoptosis, or programmed cell death, a critical process for eliminating cancerous cells.[1]

Table 1: In Vitro Anticancer Activity of Selected 4-Hydroxy-3-iodobenzoic Acid Derivatives

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound X | MCF-7 (Breast) | 43.4 | [2] |

| Compound Y | MDA-MB-231 (Breast) | 35.1 | [2] |

| Compound Z | HeLa (Cervical) | <25 | [3] |

| Compound A | A549 (Lung) | 4.566 | [4] |

| Compound B | HCT-116 (Colon) | Varies | [5] |

Note: This table is a representative summary. IC50 values can vary based on the specific derivative and experimental conditions.

Mechanistic Insights into Anticancer Action

The anticancer mechanism of these derivatives is an active area of research. Some proposed mechanisms include:

-

Inhibition of Key Signaling Pathways: Some derivatives may interfere with critical cell signaling pathways, such as those involving protein kinases, that are dysregulated in cancer.[6]

-

Induction of Oxidative Stress: The generation of reactive oxygen species (ROS) within cancer cells can trigger apoptosis. The iodinated phenol moiety may play a role in this process.

-

Enzyme Inhibition: As will be discussed later, these compounds can inhibit enzymes that are crucial for cancer cell survival and proliferation.

Caption: Workflow for antimicrobial susceptibility testing.

Enzyme Inhibition: A Targeted Approach to Disease

Enzyme inhibition is a cornerstone of modern drug discovery. 4-Hydroxy-3-iodobenzoic acid derivatives have emerged as potent inhibitors of several key enzymes implicated in various diseases.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. [7]Hydroxybenzoic acid derivatives have been shown to inhibit carbonic anhydrase, not by binding to the active site metal ion, but by forming strong hydrogen bonds with the metal-bound water nucleophile. [8]This distinct binding mode offers potential for developing isoform-specific CA inhibitors. [8]

Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin biosynthesis. Its inhibitors are of great interest in the cosmetic industry for skin-lightening applications and in medicine for treating hyperpigmentation disorders. [9]Benzoic acid derivatives have been identified as tyrosinase inhibitors, potentially acting through a copper chelating mechanism. [10]Kinetic studies have shown that some aminobenzoic acid derivatives can inhibit both the monophenolase and diphenolase activities of tyrosinase. [10]

Experimental Protocol: Enzyme Inhibition Assay (Spectrophotometric)

A general spectrophotometric assay can be adapted to measure the inhibition of various enzymes.

Principle: The activity of the enzyme is monitored by measuring the change in absorbance of a substrate or product over time. The presence of an inhibitor will reduce the rate of this change.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a buffer solution appropriate for the enzyme, the enzyme solution, the substrate solution, and a stock solution of the 4-hydroxy-3-iodobenzoic acid derivative.

-

Assay Setup: In a 96-well plate or a cuvette, add the buffer, the inhibitor at various concentrations, and the enzyme solution. Incubate for a short period to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Kinetic Measurement: Immediately measure the change in absorbance at a specific wavelength over time using a spectrophotometer.

-

Data Analysis: Calculate the initial reaction velocity (rate) for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Synthesis of 4-Hydroxy-3-iodobenzoic Acid Derivatives: A Practical Guide

The synthesis of derivatives of 4-hydroxy-3-iodobenzoic acid can be achieved through various organic chemistry reactions. A common starting point is the esterification or amidation of the carboxylic acid group.

General Synthesis of Azo Derivatives

Azo derivatives of 4-hydroxybenzoic acid have shown potent antibacterial activity. [11]Their synthesis typically involves a two-step process: diazotization of a primary aromatic amine followed by coupling with 4-hydroxybenzoic acid. [11] Experimental Protocol:

-

Diazotization: Dissolve the primary aromatic amine in a mixture of hydrochloric acid and water. Cool the solution to 0-5°C and add a cold solution of sodium nitrite dropwise while maintaining the temperature.

-

Coupling Reaction: Prepare an alkaline solution of 4-hydroxybenzoic acid. Add the diazonium salt solution prepared in the previous step dropwise to the alkaline solution of 4-hydroxybenzoic acid, maintaining the temperature between 5-10°C.

-

Product Isolation: Stir the reaction mixture for 20-40 minutes. The colored product will precipitate out. Filter the product, wash it with water, and recrystallize from a suitable solvent like ethanol.

Conclusion and Future Perspectives

The derivatives of 4-hydroxy-3-iodobenzoic acid represent a promising and versatile class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and enzyme-inhibiting agents, coupled with their synthetic accessibility, positions them as valuable leads in drug discovery and development. The unique structural features of the 4-hydroxy-3-iodobenzoic acid core provide a robust platform for further chemical exploration and optimization of their pharmacological profiles.

Future research should focus on elucidating the precise molecular targets and signaling pathways involved in their biological effects. Structure-activity relationship (SAR) studies will be crucial for designing and synthesizing new derivatives with enhanced potency, selectivity, and improved pharmacokinetic properties. As our understanding of the therapeutic potential of these compounds deepens, we can anticipate the development of novel and effective treatments for a range of human diseases. This in-depth technical guide serves as a foundational resource to inspire and guide researchers in unlocking the full potential of this remarkable chemical scaffold.

References

- Synthesis and evaluation of fused pyrimidine derivatives as anti-inflammatory, antiproliferative and antimicrobial agents. (URL not available)

- IC50 values of the most active derivatives in some cancerous cell lines. (URL not available)

- In vitro anticancer MTT assay of the tested compounds against four human cancer cell lines. (URL not available)

- IC50 values of the test compounds against the three cancer cell lines. (URL not available)

- Cytotoxic activity (IC 50 values) of compounds 3a -3j against human cancer cell lines. (URL not available)

- IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. (URL not available)

- The anticancer IC50 values of synthesized compounds against 3 cell lines. (URL not available)

-

Nucleophile recognition as an alternative inhibition mode for benzoic acid based carbonic anhydrase inhibitors. [Link]

- Application of 4-Hydrazinobenzoic Acid Derivatives in Anticancer Drug Discovery: Application Notes and Protocols. (URL not available)

- 4-Hydroxybenzoic acid derivatives synthesis and characteriz

-

An Updated Review of Tyrosinase Inhibitors. [Link]

-

Bioassays for anticancer activities. [Link]

-

Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase. [Link]

- METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (URL not available)

- (PDF) Synthesis Based on Dihalogeno-4-hydroxy-benzoic Acids Esters. (URL not available)

- Tyrosinase Inhibitors from Natural and Synthetic Sources as Skin-lightening Agents. (URL not available)

-

Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. [Link]

-

A comprehensive review on tyrosinase inhibitors. [Link]

- An Insight of Mechanism of Action of Four Anti-Cancer Drugs. (URL not available)

-

Carbonic Anhydrase Inhibitors from Marine Natural Products. [Link]

-

Quantitative structure-activity relationships of antimicrobial fatty acids and derivatives against Staphylococcus aureus. [Link]

-

p-IODOBENZOIC ACID. [Link]

-

Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. [Link]

-

Tyrosinase Inhibitors: A Perspective. [Link]

- Synthesis and Characterization of 4-Hydroxycoumarin Derivatives as Potent Anticancer Agents. (URL not available)

-

Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. [Link]

-

Antimicrobial Susceptibility Testing. [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]

-

Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. [Link]

-

Antimicrobial activity of 4-hydroxybenzoic acid and trans 4-hydroxycinnamic acid isolated and identified from rice hull. [Link]

-

Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

- (PDF) 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (URL not available)

-

Carbonic anhydrase inhibitors – Knowledge and References. [Link]

-

Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole. [Link]

- Therapeutic applications of the carbonic anhydrase inhibitors. (URL not available)

-

Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways. [Link]

-

An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Nucleophile recognition as an alternative inhibition mode for benzoic acid based carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jocpr.com [jocpr.com]

4-Hydroxy-3-iodobenzoic Acid: A Comprehensive Technical Guide for the Synthetic Chemist

Executive Summary

4-Hydroxy-3-iodobenzoic acid is a trifunctional aromatic compound whose strategic arrangement of a carboxylic acid, a phenolic hydroxyl group, and an iodine substituent makes it an exceptionally versatile building block in modern organic synthesis. The distinct reactivity of each functional group can be selectively addressed, enabling its use in a wide array of chemical transformations. This guide provides an in-depth examination of its synthesis, physicochemical properties, and core reactivity. It serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols for its application in areas ranging from medicinal chemistry to advanced materials science.

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of synthetic chemistry, the efficiency of constructing complex molecular architectures often hinges on the selection of starting materials. 4-Hydroxy-3-iodobenzoic acid (HIBA) emerges as a preeminent synthetic intermediate due to its unique trifunctional nature. The molecule incorporates:

-

An aryl iodide , which serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.

-

A phenolic hydroxyl group , which can be readily converted into ethers or esters and whose nucleophilicity can be finely modulated.

-

A carboxylic acid , which provides a site for esterification, amidation, and other classical transformations.

This orthogonal reactivity allows for a stepwise and controlled elaboration of the molecular scaffold, making HIBA a valuable precursor for the synthesis of complex pharmaceuticals, agrochemicals, and high-performance polymers. This guide will explore the practical application of this versatility.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's physical and spectral properties is fundamental to its effective use in synthesis, guiding choices in reaction setup, solvent selection, and purification.

Physicochemical Properties

The properties of 4-hydroxy-3-iodobenzoic acid are summarized in the table below. It typically presents as a white to off-white or light yellow crystalline powder.[1] Its solubility profile—slightly soluble in water but more soluble in polar organic solvents like ethanol and ether—is critical for designing reaction and purification protocols.[1]

| Property | Value | Reference(s) |

| CAS Number | 37470-46-5 | [2][3] |

| Molecular Formula | C₇H₅IO₃ | [3] |

| Molecular Weight | 264.02 g/mol | [3] |

| Melting Point | 172-175 °C | |

| Density | 2.155 g/cm³ | |

| Appearance | White to light yellow crystalline powder | [1] |

| Solubility | Slightly soluble in water; Soluble in ethanol, ether | [1] |

Spectroscopic Data (Predicted and Interpreted)

| Spectroscopy | Expected Chemical Shifts / Bands and Interpretation |

| ¹H NMR | δ ~12-13 ppm (s, 1H): Carboxylic acid proton, broad singlet. δ ~10 ppm (s, 1H): Phenolic hydroxyl proton, broad singlet. δ ~8.2 ppm (d, 1H): Aromatic proton ortho to the carboxyl group (H-2). Deshielded by the iodine and carboxyl group. δ ~7.8 ppm (dd, 1H): Aromatic proton meta to the carboxyl group (H-6). δ ~7.0 ppm (d, 1H): Aromatic proton ortho to the hydroxyl group (H-5). Shielded by the electron-donating hydroxyl group. |

| ¹³C NMR | δ ~170 ppm: Carboxylic acid carbonyl carbon. δ ~158 ppm: Carbon attached to the hydroxyl group (C-4). δ ~140 ppm: Carbon ortho to the carboxyl group (C-2). δ ~130 ppm: Carbon para to the hydroxyl group (C-1). δ ~125 ppm: Carbon meta to the carboxyl group (C-6). δ ~115 ppm: Carbon ortho to the hydroxyl group (C-5). δ ~90 ppm: Carbon attached to the iodine (C-3). Shielded by the heavy atom effect. |

| Infrared (IR) | ~3300-2500 cm⁻¹ (broad): O-H stretch of the hydrogen-bonded carboxylic acid.[7] ~3200 cm⁻¹ (broad): Phenolic O-H stretch. ~1680 cm⁻¹ (strong): C=O stretch of the aromatic carboxylic acid.[7] ~1600, ~1450 cm⁻¹: C=C stretching vibrations of the aromatic ring. ~1250 cm⁻¹ (strong): C-O stretch of the carboxylic acid and phenol.[7] ~920 cm⁻¹ (broad): Out-of-plane O-H bend of the dimeric carboxylic acid.[7] |

| Mass Spec (EI) | m/z 264: Molecular ion peak (M⁺). m/z 246: [M-H₂O]⁺, loss of water. m/z 219: [M-COOH]⁺, loss of the carboxyl group. m/z 137: [M-I]⁺, loss of iodine radical. |

Synthesis and Purification

The most direct and reliable method for preparing 4-hydroxy-3-iodobenzoic acid is through the electrophilic iodination of the commercially available starting material, 4-hydroxybenzoic acid. The electron-donating hydroxyl group strongly activates the aromatic ring, directing the incoming electrophile to the ortho position.

Caption: Workflow for the synthesis of 4-hydroxy-3-iodobenzoic acid.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from a well-established procedure for the di-iodination of similar phenolic acids and is expected to provide the mono-iodinated product under controlled stoichiometry.[8]

-

Reaction Setup: In a 500 mL beaker equipped with a magnetic stirrer, dissolve 13.8 g (0.10 mol) of 4-hydroxybenzoic acid in 150 mL of glacial acetic acid. Gentle warming may be required for complete dissolution.

-

Reagent Addition: In a separate flask, prepare a solution of 16.2 g (0.10 mol) of iodine monochloride in 100 mL of glacial acetic acid. Add this solution to the stirred 4-hydroxybenzoic acid solution at room temperature. A precipitate may begin to form.

-

Reaction: Gradually heat the reaction mixture on a hot plate with continuous stirring to 80 °C. Maintain this temperature for approximately 40 minutes.

-

Workup: Cool the mixture to room temperature. Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake sequentially with 50 mL of cold glacial acetic acid, followed by 100 mL of cold deionized water to remove residual acid and salts.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure 4-hydroxy-3-iodobenzoic acid. Dry the final product under vacuum.

Chemical Reactivity and Key Transformations

The synthetic utility of 4-hydroxy-3-iodobenzoic acid lies in the distinct reactivity of its three functional groups, which can often be addressed selectively.

Caption: Key reactive sites on the 4-hydroxy-3-iodobenzoic acid scaffold.

Site A: Esterification of the Carboxylic Acid

The carboxylic acid moiety is readily esterified under acidic conditions via the Fischer esterification mechanism. This reaction is typically performed using an excess of the desired alcohol, which also serves as the solvent, to drive the equilibrium towards the product.

Caption: Simplified mechanism of Fischer Esterification.

-

Setup: Suspend 5.28 g (20.0 mmol) of 4-hydroxy-3-iodobenzoic acid in 50 mL of methanol in a 100 mL round-bottom flask.

-

Catalyst Addition: Carefully add 1 mL of concentrated sulfuric acid dropwise to the stirring suspension.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) using a heating mantle. Maintain reflux for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, remove the excess methanol using a rotary evaporator.

-

Extraction: Dissolve the residue in 100 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: effervescence), and finally 50 mL of brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester, which can be further purified by recrystallization or flash column chromatography.

Site B: Etherification of the Phenolic Hydroxyl

The phenolic hydroxyl group is sufficiently acidic to be deprotonated by a moderately strong base, forming a phenoxide nucleophile. This nucleophile can then be alkylated in a Williamson ether synthesis, which proceeds via an Sₙ2 mechanism. For a successful synthesis, a primary alkyl halide should be used to avoid competing elimination reactions.[9]

Note: This protocol requires prior protection or esterification of the carboxylic acid to prevent it from interfering with the base. Assume starting from Methyl 4-hydroxy-3-iodobenzoate.

-

Setup: To a 100 mL round-bottom flask, add 2.78 g (10.0 mmol) of Methyl 4-hydroxy-3-iodobenzoate and 30 mL of anhydrous acetonitrile.

-

Base Addition: Add 2.76 g (20.0 mmol) of anhydrous potassium carbonate.

-

Alkylation: Add 0.75 mL (12.0 mmol) of methyl iodide to the stirring suspension.

-

Reaction: Attach a reflux condenser and heat the mixture to 80 °C. Stir at this temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Hydrolysis (Saponification): To the crude methyl ester, add 20 mL of a 10% aqueous sodium hydroxide solution and 10 mL of ethanol. Heat the mixture to reflux for 1-2 hours to hydrolyze the ester back to the carboxylic acid.

-

Purification: Cool the mixture and acidify with 6M HCl until the product precipitates. Collect the solid by vacuum filtration, wash with cold water, and dry to yield 4-methoxy-3-iodobenzoic acid.

Site C: Cross-Coupling at the C-I Bond

The carbon-iodine bond is the most reactive of the aryl halides in palladium-catalyzed cross-coupling reactions, allowing for bond formation under relatively mild conditions.[10] The Sonogashira coupling, which forms a C-C bond between an aryl halide and a terminal alkyne, is a powerful example.[11]